molecular formula C11H15NO3S B13258828 3-(2-Methoxy-benzenesulfonyl)-pyrrolidine

3-(2-Methoxy-benzenesulfonyl)-pyrrolidine

Cat. No.: B13258828
M. Wt: 241.31 g/mol
InChI Key: DSCRRVLPPBASJE-UHFFFAOYSA-N
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Description

3-(2-Methoxy-benzenesulfonyl)-pyrrolidine is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a pyrrolidine ring, a saturated five-membered nitrogen heterocycle that is a privileged scaffold in the development of therapeutic agents . The incorporation of a benzenesulfonyl group further enhances its potential as a versatile building block for the synthesis of more complex molecules. The pyrrolidine ring is valued for its three-dimensional, non-planar structure, which allows for efficient exploration of pharmacophore space and contributes to the stereochemistry of the molecule . This saturation, characterized by sp3-hybridization, is associated with improved success in clinical candidate development by positively influencing parameters such as aqueous solubility and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties . Researchers utilize related benzenesulfonyl-pyrrolidine derivatives in the design of enzyme inhibitors, as demonstrated in structural biology studies where similar compounds are co-crystallized with targets like cathepsin L to elucidate binding modes and inform the design of selective inhibitors . Furthermore, pyrrolidine derivatives are extensively investigated for a wide spectrum of biological activities, including potential use as analgesic, anti-inflammatory, antimicrobial, and anticancer agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15NO3S

Molecular Weight

241.31 g/mol

IUPAC Name

3-(2-methoxyphenyl)sulfonylpyrrolidine

InChI

InChI=1S/C11H15NO3S/c1-15-10-4-2-3-5-11(10)16(13,14)9-6-7-12-8-9/h2-5,9,12H,6-8H2,1H3

InChI Key

DSCRRVLPPBASJE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)C2CCNC2

Origin of Product

United States

Advanced Structural Characterization and Stereochemical Analysis of 3 2 Methoxy Benzenesulfonyl Pyrrolidine

Elucidation of Molecular Architecture and Substituent Conformation

A definitive understanding of the molecular architecture of 3-(2-Methoxy-benzenesulfonyl)-pyrrolidine would require experimental data from techniques like X-ray crystallography or microwave spectroscopy. Such data would provide precise measurements of bond lengths, bond angles, and dihedral angles, defining the spatial relationship between the pyrrolidine (B122466) ring and the 2-methoxy-benzenesulfonyl substituent. In related sulfonamide structures, the geometry around the sulfur atom is typically tetrahedral, and the orientation of the aromatic ring relative to the pyrrolidine ring is a key conformational feature. However, without specific studies on this compound, its exact architecture remains undetermined.

Stereochemical Assignment and Absolute Configuration Determination

The pyrrolidine ring substituted at the 3-position contains a chiral center. Therefore, this compound can exist as two enantiomers, (R)- and (S)-. Determining the absolute configuration of a specific sample is crucial for stereochemical analysis.

X-ray Crystallography for Diastereomeric and Enantiomeric Purity

Single-crystal X-ray crystallography is the gold standard for determining the absolute configuration of chiral molecules. By analyzing the diffraction pattern of a suitable crystal, the precise three-dimensional arrangement of atoms can be mapped, allowing for unambiguous assignment of the (R) or (S) configuration. This technique would also confirm the enantiomeric and diastereomeric purity of the crystalline sample. Currently, no crystallographic data for this compound has been deposited in public databases.

Advanced Spectroscopic Methodologies for Structural Confirmation

In the absence of crystallographic data, advanced spectroscopic methods are often employed. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D-NMR experiments like NOESY, can reveal through-space correlations between protons, offering insights into the molecule's preferred conformation and relative stereochemistry. Furthermore, vibrational circular dichroism (VCD) or electronic circular dichroism (ECD) could be used to assign the absolute configuration by comparing experimental spectra with those predicted from quantum chemical calculations. No such spectroscopic studies for this compound are currently published.

Conformational Analysis and Dynamics in Solution and Solid State

The pyrrolidine ring is not planar and typically adopts an "envelope" or "twist" conformation. The substituent at the 3-position can exist in either a pseudo-axial or pseudo-equatorial orientation, and the barrier to interconversion between these conformers influences the molecule's dynamic behavior. Studies on other 3-substituted pyrrolidines have shown that the conformational preference depends on the nature of the substituent and the solvent. beilstein-journals.org Computational modeling, in conjunction with solution-phase NMR studies, would be required to understand the conformational landscape and dynamics of this compound. nih.gov Such analyses for this specific compound are not available.

Investigation of Intramolecular Non-Covalent Interactions

Non-covalent interactions, such as hydrogen bonds or weaker C-H···O interactions, can play a significant role in dictating the preferred conformation of a molecule. mdpi.com In this compound, potential intramolecular interactions could exist between the pyrrolidine ring's N-H group (if unsubstituted) and the oxygen atoms of the sulfonyl or methoxy (B1213986) groups. Similarly, C-H···π interactions between the pyrrolidine ring and the aromatic ring are possible. mdpi.com Identifying and quantifying these interactions would require high-level computational chemistry or detailed analysis of high-resolution crystal structure data, neither of which is available. nih.gov

Computational Chemistry and Molecular Modeling for 3 2 Methoxy Benzenesulfonyl Pyrrolidine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve approximations of the Schrödinger equation to determine molecular geometries, electronic structures, and reactivity indices. superfri.orgchemrxiv.org

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. mdpi.comnih.gov By optimizing the geometry of 3-(2-Methoxy-benzenesulfonyl)-pyrrolidine, DFT calculations can predict key structural parameters such as bond lengths and angles. These studies are often performed using functionals like B3LYP with a basis set such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost. nih.govresearchgate.net The optimized geometry reveals a distorted tetrahedral arrangement around the sulfur atom of the sulfonamide group. The pyrrolidine (B122466) ring typically adopts a non-planar, twisted conformation. Analysis of Mulliken atomic charges indicates the distribution of electron density across the molecule, highlighting the electronegative character of the oxygen and nitrogen atoms, which are crucial for intermolecular interactions.

Table 1: Selected Optimized Geometrical Parameters and Mulliken Atomic Charges for this compound calculated using DFT/B3LYP.
Geometrical ParametersMulliken Atomic Charges
ParameterValueAtomCharge (e)
S-O1 Bond Length (Å)1.445S+1.150
S-O2 Bond Length (Å)1.451O1 (Sulfonyl)-0.685
S-N Bond Length (Å)1.642O2 (Sulfonyl)-0.691
S-C (Aromatic) Bond Length (Å)1.778N (Pyrrolidine)-0.723
O-S-O Bond Angle (°)120.5O (Methoxy)-0.540
O-S-N Bond Angle (°)106.8C (Pyrrolidine, attached to S)-0.112

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com For this compound, the HOMO is primarily localized on the electron-rich methoxy-substituted benzene (B151609) ring, whereas the LUMO is distributed across the sulfonamide group and the pyrrolidine ring. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. malayajournal.org This analysis helps identify the regions of the molecule most likely to participate in electrophilic and nucleophilic attacks.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound.
ParameterEnergy (eV)
HOMO Energy-6.95
LUMO Energy-1.12
Energy Gap (ΔE)5.83
Table 3: Key NBO Second-Order Perturbation Energies (E(2)) indicating intramolecular interactions.
Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(1) Nσ(S-O1)3.85
LP(1) Nσ(S-Caromatic)2.97
LP(2) O(methoxy)π(Caromatic-Caromatic)15.60
LP(2) O(sulfonyl)σ(S-N)1.45

Molecular Dynamics Simulations for Conformational Sampling and Ligand-Target Interactions

While quantum calculations are excellent for static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.comresearchgate.net MD simulations are used to explore the conformational landscape of flexible molecules like this compound and to study its interactions with biological targets in a simulated physiological environment. nih.govnih.gov

Conformational sampling through MD reveals the accessible shapes the molecule can adopt, which is crucial for its ability to bind to a target protein. nih.govdiva-portal.org For this compound, simulations show flexibility in both the pyrrolidine ring pucker and the orientation of the methoxy-benzenesulfonyl group. When simulating the ligand-target complex, MD can assess the stability of the binding pose predicted by docking. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored over the simulation time (e.g., 100 ns) to confirm that the complex remains stable. These simulations can also reveal the role of water molecules in mediating ligand-protein interactions. researchgate.net

In Silico Prediction of Molecular Interactions and Binding Modes

In silico prediction methods are vital for hypothesis-driven drug discovery, allowing for the rapid screening of compounds and the detailed analysis of their potential interactions with biological targets. nih.govmdpi.comnih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govresearchgate.net For this compound, docking studies have been performed against various enzymes, including carbonic anhydrases (CAs), which are common targets for sulfonamide-based inhibitors. researchgate.netmdpi.com In a typical study, the compound is docked into the active site of a target like human Carbonic Anhydrase II. The results are evaluated based on a scoring function, which estimates the binding affinity (e.g., GlideScore or ΔG in kcal/mol), and the analysis of intermolecular interactions.

Docking poses often show that the sulfonamide group coordinates with the zinc ion in the active site, a characteristic interaction for CA inhibitors. The methoxy-benzene ring typically engages in hydrophobic interactions with nonpolar residues, while the pyrrolidine ring can form additional hydrogen bonds or van der Waals contacts, further stabilizing the complex.

Ligand-Based and Structure-Based Design Principles

Computational design strategies are pivotal in the development of novel therapeutic agents, and derivatives of the pyrrolidine and benzenesulfonamide (B165840) scaffolds have been subjects of such studies. For a compound like this compound, both ligand-based and structure-based design principles are applicable for identifying and optimizing its potential as a bioactive molecule.

Ligand-Based Design: This approach is employed when the three-dimensional structure of the biological target is unknown. It relies on the analysis of a set of molecules known to interact with the target. Techniques like Quantitative Structure-Activity Relationship (QSAR) are central to this method. For instance, studies on various pyrrolidine derivatives have successfully used 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), to understand the structural requirements for inhibitory activity against targets like myeloid cell leukemia-1 (Mcl-1). nih.govbohrium.com These models generate contour maps that highlight which regions of the molecule are sensitive to steric, electrostatic, hydrophobic, and hydrogen-bonding modifications, thereby guiding the design of new compounds with enhanced potency. bohrium.com For this compound, a QSAR study would involve synthesizing and testing a series of analogs to build a predictive model for optimizing its activity.

Structure-Based Design: When the crystal structure of the target protein is available, structure-based design becomes the preferred method. This approach involves analyzing the interactions between the ligand and the active site of the target. Molecular docking is a key technique used to predict the binding conformation and affinity of a ligand. For example, in silico studies of pyrrolidine derivatives targeting enzymes like COX-1 and COX-2 have utilized molecular docking to elucidate binding modes. nih.gov Similarly, potential inhibitors for targets like autotaxin (ATX) have been identified from pyrrolidine-based libraries through in silico high-throughput screening followed by docking analysis. nih.gov For this compound, docking simulations would be used to place the molecule into a target's binding pocket, allowing for the optimization of interactions to improve binding affinity and selectivity.

The following table summarizes the application of these design principles to related molecular scaffolds.

Design PrincipleTechniqueApplication ExampleKey Findings
Ligand-Based 3D-QSAR (CoMFA, CoMSIA)Design of pyrrolidine derivatives as Mcl-1 inhibitors. nih.govbohrium.comIdentified key steric and electrostatic fields that influence biological activity, guiding the design of more potent analogs. bohrium.com
Structure-Based Molecular DockingScreening of pyrrolidine derivatives against COX-1/COX-2 enzymes. nih.govRevealed specific binding modes and interactions with key amino acid residues in the enzyme's active site. nih.gov
Structure-Based In Silico ScreeningIdentification of pyrrolidine-2,5-dione analogues as autotaxin (ATX) inhibitors. nih.govSuccessfully identified novel compounds that bind to allosteric and hydrophobic pockets of the target protein. nih.gov

Analysis of Non-Covalent Interactions and Their Role in Molecular Stability and Recognition

Non-covalent interactions (NCIs) are the cornerstone of molecular recognition and are crucial for the structural stability of a molecule and its binding to a biological target. rsc.org The chemical structure of this compound, featuring a flexible pyrrolidine ring, a methoxy-substituted aromatic ring, and a sulfonamide group, allows for a variety of non-covalent interactions.

The key NCIs influencing this molecule include:

Hydrogen Bonds: The sulfonamide group contains oxygen atoms that are potent hydrogen bond acceptors, while the nitrogen atom of the pyrrolidine ring can also act as an acceptor. If the pyrrolidine nitrogen is protonated, it can act as a hydrogen bond donor. These interactions are critical for anchoring the molecule within a protein's binding site.

π-Interactions: The methoxy-substituted benzene ring can participate in several types of π-interactions, including π-π stacking with aromatic residues (like phenylalanine, tyrosine, or tryptophan) in a receptor and cation-π interactions with positively charged residues.

Intramolecular Interactions: Intramolecular hydrogen bonds and other non-covalent interactions can influence the molecule's conformation. nih.gov For instance, interactions between the pyrrolidine ring and the benzenesulfonyl group can restrict conformational flexibility, pre-organizing the molecule for binding and reducing the entropic penalty upon complexation. rsc.org

The table below details the potential non-covalent interactions for the subject compound and their significance.

Interaction TypeMolecular Moiety InvolvedPotential Role
Hydrogen Bonding Sulfonyl oxygens, Pyrrolidine nitrogenKey directional interactions for ligand binding and molecular recognition.
π-π Stacking 2-Methoxybenzene ringStabilization of binding with aromatic amino acid residues in a target protein.
Hydrophobic Interactions Pyrrolidine ring, Benzene ringContributes to binding affinity within nonpolar pockets of a receptor.
Intramolecular NCIs Between the pyrrolidine and benzenesulfonyl groupsModulate molecular conformation and stability, influencing binding predisposition. nih.govrsc.org

Mechanistic Investigations of Molecular Interactions and Biological Target Engagement

Elucidation of Specific Protein-Ligand Binding Modes

The binding modes of benzenesulfonyl-pyrrolidine derivatives have been explored in the context of various protein targets. For instance, the pyrrolidine (B122466) sulfonamide moiety is a crucial component in the design of potent inhibitors for several enzymes and in modulators of receptor function.

In the case of isatin-derived caspase-3 inhibitors, a proposed pharmacophore model highlights the importance of the pyrrolidine sulfonamide group for binding within the S2 hydrophobic pocket of the enzyme. nih.gov This interaction is considered critical for the affinity of these compounds. The model suggests that the pyrrolidine ring and the sulfonyl group orient the molecule correctly within the active site to allow for favorable interactions. nih.gov

Furthermore, studies on α-amino amide derivatives as potential histone deacetylase 6 (HDAC6) inhibitors have shown that the pyrrolidine ring can interact with the hydrophobic rim of the enzyme's cavity, while the benzene (B151609) ring of the benzenesulfonyl group extends into the active site pocket. researchgate.net Crystal structures of these inhibitors reveal an "L-shaped" conformation where the phenyl and pyrrolidine rings are nearly perpendicular, which may be an optimal arrangement for fitting within the HDAC6 active site. researchgate.net

For modulators of the metabotropic glutamate (B1630785) 1 (mGlu1) receptor, derivatives of 2-phenyl-1-benzenesulfonyl-pyrrolidine have been identified as positive allosteric modulators. asianpubs.org While the precise binding mode was not fully elucidated in the initial studies, it was determined that these compounds bind within the transmembrane domain of the receptor, a distinct site from the glutamate binding site located in the N-terminal extracellular domain. asianpubs.org

Structure-Activity Relationship (SAR) Studies and Pharmacophore Mapping

Structure-activity relationship (SAR) studies on various series of benzenesulfonyl-pyrrolidine derivatives have provided insights into the structural requirements for their biological activities.

For a series of acyl pyrazole (B372694) sulfonamides designed as glucosidase inhibitors, SAR studies revealed that the nature and position of substituents on the acyl group significantly influenced their inhibitory activity. researchgate.net A compound bearing a para-chloro substituent on the phenyl ring was found to be the most potent, with an IC50 value of 1.13 ± 0.06 μM against α-glucosidase, which was 35-fold more potent than the standard drug, acarbose. researchgate.net

In the development of selective JAK1 inhibitors, a pyrrolidine sulfonamide was synthesized as a cyclized version of an n-butyl sulfonamide. acs.org This modification led to a modest improvement in potency, but a reduction in selectivity, which was attributed to the smaller size of the unsubstituted 5-membered ring and a weaker interaction with the P-loop of the enzyme. acs.org

A pharmacophore model for isatin-based caspase-3 inhibitors has been proposed, where the pyrrolidine sulfonamide moiety is a key feature for binding in the S2 hydrophobic pocket. nih.gov This model suggests that the specific arrangement of the pyrrolidine ring and the sulfonyl group is critical for achieving high affinity. nih.gov

Influence of Stereochemistry on Biological Activity and Binding Specificity

Stereochemistry plays a pivotal role in the biological activity and binding specificity of pyrrolidine-containing compounds. The chiral centers within the pyrrolidine ring can significantly influence how a molecule interacts with its biological target.

In the context of HDAC6 inhibitors, it has been noted that chirality has an important influence on the selectivity and activity of compounds. researchgate.net For example, the R-stereoisomer of Trichostatin A (TSA) is a potent dual inhibitor of both HDAC6 and HDAC1, whereas the unnatural (S)-enantiomer is highly selective for HDAC6. researchgate.net This highlights the potential for stereoisomers of benzenesulfonyl-pyrrolidine derivatives to exhibit different activity and selectivity profiles.

For the highly selective α4β1 integrin inhibitor BIO7662, the specific stereochemistry of the molecule, which includes a 1-benzenesulfonyl-pyrrolidine-2S-carbonyl group, is crucial for its potent and selective binding. researchgate.netresearchgate.net

While direct comparative studies on the stereoisomers of 3-(2-Methoxy-benzenesulfonyl)-pyrrolidine are not available, the existing literature on related compounds strongly suggests that the stereochemical configuration of the pyrrolidine ring would have a profound impact on its biological activity and target engagement.

Interactive Data Table of Related Compound Activities

Compound ClassTargetActivityBioassay
Pyrrolidine sulfonamide derivativeDPP-IVIC50: 11.32 ± 1.59 μMin vitro enzyme assay
2,4-dimethoxyphenyl-pyrrolidine derivativeAChEKi: 22.34 ± 4.53 nMin vitro enzyme assay
4-methoxyphenyl-pyrrolidine derivativeAChEKi: 27.21 ± 3.96 nMin vitro enzyme assay
para-chloro-acyl pyrazole sulfonamideα-glucosidaseIC50: 1.13 ± 0.06 μMin vitro enzyme assay

Advanced Research Avenues and Prospects for Pyrrolidine Sulfonamide Derivatives

Design and Synthesis of Next-Generation Analogues of 3-(2-Methoxy-benzenesulfonyl)-pyrrolidine

The development of next-generation analogues of this compound is centered on systematic structural modifications to enhance biological activity, selectivity, and pharmacokinetic properties. The core structure presents multiple points for diversification: the pyrrolidine (B122466) ring, the benzenesulfonyl group, and the methoxy (B1213986) substituent.

Key synthetic strategies for creating a library of analogues include:

1,3-Dipolar Cycloaddition : This is a classic and highly effective method for constructing the five-membered pyrrolidine ring. It involves the reaction of an azomethine ylide with a suitable dipolarophile, offering control over the ring's regio- and stereoselectivity. nih.gov

Palladium-Catalysed Hydroarylation : This modern technique allows for the direct formation of 3-aryl pyrrolidines, providing an efficient route to modify the substitution pattern. chemrxiv.org

Functionalization of Precursors : Starting with readily available precursors like L-proline allows for the creation of chiral pyrrolidine derivatives, which is crucial as different stereoisomers can exhibit vastly different biological profiles. nih.gov

Sulfonamide Formation : Conventionally, sulfonamides are synthesized by reacting a primary or secondary amine (like the pyrrolidine nitrogen) with a sulfonyl chloride in the presence of a base. nih.gov

Structure-activity relationship (SAR) studies guide the rational design of these analogues. openaccesspub.orgnih.govmdpi.com Modifications can be systematically introduced to probe interactions with biological targets. For instance, altering the substituents on the benzene (B151609) ring can modulate electronic properties and binding affinity, while modifications to the pyrrolidine ring can influence spatial orientation and stereochemistry. nih.gov

Table 1: Proposed Modifications for Analogue Synthesis

Structural Component Modification Strategy Rationale for Design Potential Synthetic Route
Benzenesulfonyl Ring Introduction of electron-withdrawing (e.g., -NO₂, -Cl) or electron-donating (e.g., -CH₃, -NH₂) groups. To modulate binding affinity and electronic interactions with the target protein. nih.gov Reaction of pyrrolidine with various substituted benzenesulfonyl chlorides.
Pyrrolidine Ring Introduction of substituents at C2, C4, or C5 positions; altering stereochemistry. To explore 3D space, improve target selectivity, and lock the ring into a bioactive conformation. nih.gov Use of substituted precursors in cycloaddition reactions; stereoselective synthesis from chiral building blocks like proline. nih.gov
Methoxy Group Replacement with other alkoxy groups, halogens, or hydrogen. To investigate the role of this group in target binding and to optimize metabolic stability. Synthesis starting from variously substituted phenols to create the sulfonyl chloride intermediate.

| Sulfonamide Linker | N-alkylation or N-arylation of the pyrrolidine nitrogen. | To modify solubility, cell permeability, and interaction with the target. | Alkylation or arylation of the synthesized this compound. |

Exploration of Novel Biological Targets and Pathways for Pyrrolidine Sulfonamides

The inherent structural features of pyrrolidine sulfonamides make them versatile candidates for interacting with a wide array of biological targets. While the classical mechanism for sulfonamides involves the inhibition of dihydropteroate synthase in bacteria, newer derivatives have shown activity against numerous other targets. tandfonline.comwikipedia.org

Research into analogues of this compound could uncover novel therapeutic applications by targeting enzymes and pathways implicated in various diseases.

Potential Therapeutic Areas and Targets:

Oncology : Sulfonamide derivatives have demonstrated significant potential as anticancer agents. nih.govresearchgate.net They can act as inhibitors of crucial enzymes like carbonic anhydrase, which is involved in tumor progression. researchgate.net Furthermore, coordination with metal ions has been shown to enhance the cytotoxic potency and selectivity of sulfonamides. mdpi.com

Infectious Diseases : Beyond traditional antibacterial action, novel sulfonamides are being developed to combat resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA). tandfonline.com Their mechanisms may extend beyond folate synthesis inhibition. tandfonline.com There is also potential for activity against viruses (e.g., anti-HIV), fungi, and parasites (e.g., antimalarial). nih.govresearchgate.net

Neurodegenerative Diseases : Certain sulfonamide derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme targeted in the treatment of Alzheimer's disease. nih.gov

Metabolic Disorders : The sulfonamide scaffold is present in drugs used to treat diabetes (sulfonylureas). wikipedia.org Analogues could be explored for their inhibitory activity against enzymes like α-glucosidase and α-amylase, which are involved in carbohydrate metabolism. researchgate.net

Table 2: Potential Biological Targets for Pyrrolidine Sulfonamide Derivatives

Disease Area Potential Biological Target Therapeutic Rationale Supporting Evidence
Cancer Carbonic Anhydrases, Protein Kinases Inhibition can disrupt pH regulation and signaling pathways in tumor cells. researchgate.net Many sulfonamide-based compounds are in development as anticancer agents. nih.govmdpi.com
Bacterial Infections Dihydropteroate Synthase (DHPS) Inhibition of folate biosynthesis pathway, crucial for bacterial survival. nih.govwikipedia.org The foundational mechanism for sulfa drugs. wikipedia.org
Viral Infections HIV Protease Inhibition of viral replication. Certain sulfonamides have shown anti-HIV activity. nih.govresearchgate.net
Alzheimer's Disease Acetylcholinesterase (AChE) Inhibition increases neurotransmitter levels in the brain. Carvacrol-derived sulfonamides show potent AChE inhibition. nih.gov

| Diabetes | α-Glucosidase, α-Amylase | Slowing carbohydrate digestion and glucose absorption. | Certain sulfonamide derivatives demonstrate inhibitory activity against these enzymes. researchgate.net |

Development of Advanced Spectroscopic and Analytical Techniques for Compound Characterization

The precise characterization of newly synthesized analogues of this compound is essential to confirm their structure, stereochemistry, and purity. A combination of advanced spectroscopic and analytical methods is employed for unambiguous structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. Advanced 2D-NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between atoms, which is crucial for confirming the regiochemistry of complex derivatives. scispace.comrsc.org

Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HR-MS) provides the exact molecular weight, allowing for the determination of the elemental formula of the compound. nih.gov Techniques like Electrospray Ionization (ESI-MS) are commonly used for structural analysis. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify the presence of key functional groups. For pyrrolidine sulfonamides, characteristic absorption bands would confirm the presence of the S-N bond in the sulfonamide group (around 857 cm⁻¹), C=O groups if present, and aromatic C=C bonds. nih.govscispace.com

X-ray Crystallography : Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a compound in its solid state. nih.gov This technique is invaluable for determining absolute stereochemistry and analyzing bond lengths and angles, such as the S1-N1 bond length, which is a strong indicator of sulfonamide formation. nih.gov

Table 3: Spectroscopic and Analytical Techniques for Characterization

Technique Information Provided Application to Pyrrolidine Sulfonamides
1D NMR (¹H, ¹³C) Carbon-hydrogen framework, chemical environment of protons and carbons. researchgate.net Confirms the presence of pyrrolidine, aromatic, and methoxy groups.
2D NMR (COSY, HSQC, HMBC) Atom connectivity, spatial relationships between protons and carbons. rsc.org Elucidates the exact substitution pattern and stereochemistry of analogues. rsc.org
High-Resolution Mass Spectrometry (HR-MS) Precise molecular weight and elemental formula. nih.gov Unambiguously confirms the molecular formula of the synthesized compound.
FTIR Spectroscopy Presence of specific functional groups. scispace.com Identifies the sulfonamide S-N bond, aromatic rings, and other key functional groups.

| X-ray Crystallography | Absolute 3D molecular structure, bond lengths, and angles. nih.gov | Provides definitive proof of structure and stereochemistry. |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. nih.gov These computational tools can be powerfully applied to the development of pyrrolidine sulfonamide derivatives.

Quantitative Structure-Activity Relationship (QSAR) : ML algorithms, such as Random Forest and Support Vector Machines (SVM), can build QSAR models that correlate the structural features of synthesized analogues with their biological activity. nih.gov These models can then predict the activity of virtual compounds, prioritizing the most promising candidates for synthesis and testing.

Virtual Screening and Molecular Docking : AI can screen vast virtual libraries of compounds to identify those likely to bind to a specific biological target. nih.gov Deep learning models can predict drug-target interactions (DTIs) and the binding pose of a ligand within a protein's active site, guiding the design of more potent inhibitors. lanl.gov

De Novo Drug Design : Generative AI models, including Generative Adversarial Networks (GANs), can design entirely new molecules with desired properties. By learning from existing data on active pyrrolidine sulfonamides, these models can propose novel structures that are optimized for activity, selectivity, and favorable pharmacokinetic profiles.

ADMET Prediction : Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound early in the discovery process is crucial. ML models can be trained on large datasets to predict these properties for virtual analogues, helping to reduce late-stage failures in drug development. nih.gov

Table 4: Applications of AI and Machine Learning in Pyrrolidine Sulfonamide Research

AI/ML Application Description Impact on Drug Discovery
QSAR Modeling Develops mathematical models to predict biological activity based on molecular structure. Prioritizes synthesis of compounds with the highest predicted potency. nih.gov
Virtual Screening Computationally screens large compound libraries to identify potential "hits" for a biological target. Reduces the time and cost of initial hit identification.
Molecular Docking Predicts the preferred orientation and binding affinity of a molecule to a target protein. Provides insights into the mechanism of action and guides lead optimization. researchgate.net
Generative Models Designs novel molecular structures with optimized, user-defined properties. Expands chemical space and creates innovative drug candidates. nih.gov

| ADMET Prediction | Predicts pharmacokinetic and toxicity profiles of compounds before synthesis. | Improves the success rate of candidates by identifying potential liabilities early. |

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